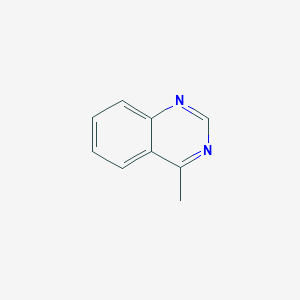

4-Methylchinazolin

Übersicht

Beschreibung

4-Methylquinazoline is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Synthese von Chinazolin-Analoga

4-Methylchinazolin wird als Zwischenprodukt bei der Synthese von Chinazolin-Analoga und deren ringvergrößerten Derivaten verwendet . Diese Analoga haben aufgrund ihrer Reaktivität und potenziellen Anwendungen in der pharmazeutischen Chemie beträchtliche Aufmerksamkeit erregt .

Synthese von Benzodiazepin-Analoga

Chinazolin-3-oxide, die aus this compound gewonnen werden können, stellen wertvolle Zwischenprodukte bei der Synthese von Benzodiazepin-Analoga dar . Diese Analoga sind von erheblicher biologischer Bedeutung .

Lungen-selektive Inhibitoren

2-Alkyl-/Cycloalkyl-substituierte this compound-3-oxide wurden auf ihre biologische Aktivität als lungen-selektive Inhibitoren der Ovalbumin-induzierten, Leukotrien-vermittelten Bronchokonstriktion untersucht . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Atemwegserkrankungen hin.

Übergangsmetall-katalysierte Synthese

This compound kann in übergangsmetall-katalysierten Reaktionen zur Synthese von Chinazolin-Derivaten verwendet werden . Diese Derivate haben potenzielle Anwendungen in der pharmazeutischen Chemie und den Materialwissenschaften .

C-H-Aktivierung

This compound kann in C-H-Aktivierungsreaktionen eingesetzt werden, einem wichtigen Forschungsthema in der synthetischen organischen Chemie . Dieser Prozess kann die physikalisch-chemischen Eigenschaften der Verbindung verändern und so die Potenz, Selektivität und metabolische Stabilität verbessern .

Verhaltensreaktionen bei Insekten

Es wurde festgestellt, dass this compound die Verhaltensreaktionen der blutsaugenden Wanze Triatoma infestans beeinflusst

Wirkmechanismus

Target of Action

4-Methylquinazoline is a derivative of quinazoline, a class of compounds known for their wide spectrum of biological activities Quinazoline derivatives have been associated with a variety of targets, including pi3k and hdac .

Mode of Action

For instance, some quinazoline derivatives have been designed as potent PI3K inhibitors that significantly suppress the phosphorylation of the main PI3K downstream effectors .

Biochemical Pathways

It’s known that the pi3k signaling transduction pathway is linked to the pathology of various diseases, including idiopathic pulmonary fibrosis (ipf) . Therefore, it’s plausible that 4-Methylquinazoline, as a PI3K inhibitor, could affect this pathway.

Pharmacokinetics

For instance, certain quinazoline derivatives have been shown to have favorable potencies against both PI3K and HDAC, and demonstrated significant and dose-dependent anticancer efficacies in in vivo studies .

Result of Action

For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations .

Action Environment

The synthesis of quinazoline derivatives has been optimized under various conditions , suggesting that the environment could potentially influence the action of these compounds.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Methylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis, suggesting that it interacts with olfactory receptors

Cellular Effects

Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These activities suggest that 4-Methylquinazoline may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOEZZCZCCPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287113 | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-46-9 | |

| Record name | 4-Methylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

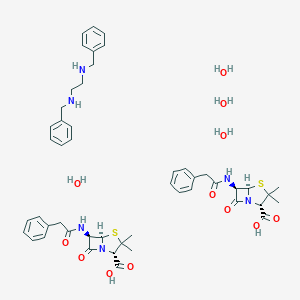

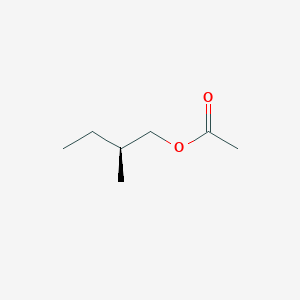

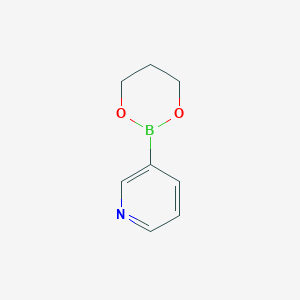

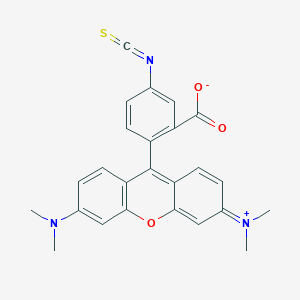

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)